molecular formula C24H31N5O4S2 B12166178 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12166178
M. Wt: 517.7 g/mol
InChI Key: RXIHOQWBNRZFOI-ZPHPHTNESA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural elements include:

  • Thiazolidinone moiety: A 3-(3-ethoxypropyl) substituent at position 3, a 4-oxo group, and a 2-thioxo group, forming a conjugated system with the pyrido-pyrimidinone scaffold .
  • Z-configuration: The (Z)-stereochemistry of the methylidene bridge between the thiazolidinone and pyrido-pyrimidinone rings ensures planar conjugation, critical for electronic interactions .

Properties

Molecular Formula

C24H31N5O4S2

Molecular Weight

517.7 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H31N5O4S2/c1-2-32-14-6-11-29-23(31)19(35-24(29)34)17-18-21(25-8-5-9-27-12-15-33-16-13-27)26-20-7-3-4-10-28(20)22(18)30/h3-4,7,10,17,25H,2,5-6,8-9,11-16H2,1H3/b19-17-

InChI Key

RXIHOQWBNRZFOI-ZPHPHTNESA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCN4CCOCC4)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCN4CCOCC4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic reactions. The process may include:

    Formation of the thiazolidine ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.

    Construction of the pyrido[1,2-a]pyrimidine core: This step may involve the cyclization of a suitable precursor, such as a 2-aminopyrimidine derivative, with an appropriate aldehyde or ketone.

    Introduction of the morpholine moiety: This can be done through nucleophilic substitution reactions, where a morpholine derivative reacts with a suitable electrophilic intermediate.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the morpholine or thiazolidine moieties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols, amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of Thiazolidinone Ring : Utilizing reagents like ethyl bromoacetate and thiourea under controlled conditions.
  • Construction of Pyrido[1,2-a]pyrimidine Core : This may involve cyclization reactions with various amines.
  • Final Coupling : The final product is obtained through coupling reactions involving the thiazolidinone and pyrido[1,2-a]pyrimidine moieties.

Reaction Conditions

Common reaction conditions include:

  • Controlled temperatures (typically between 25°C to 80°C).
  • Specific pH levels to ensure optimal yields.
  • Purification methods such as recrystallization or chromatography.

Medicinal Chemistry

This compound has shown potential in various therapeutic areas:

  • Anti-Cancer Activity : Preliminary studies suggest it may inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
  • Antimicrobial Effects : It has been investigated for its ability to combat bacterial infections.

Case Studies

Several studies have documented the applications of this compound:

  • Enzyme Inhibition Studies : Research has indicated that the compound effectively inhibits certain kinases involved in cancer progression.
  • Inflammation Models : In vivo studies demonstrated reduced inflammatory markers in animal models treated with this compound.
  • Antimicrobial Testing : Laboratory tests confirmed its efficacy against various bacterial strains, suggesting potential as a new antibiotic agent.

Mechanism of Action

The mechanism of action of “3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one” depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s unique structure allows it to bind to specific sites, thereby exerting its effects.

Comparison with Similar Compounds

Key Observations :

  • Solubility: Morpholinylpropylamino (target compound) may improve aqueous solubility over piperazinyl or piperidinyl groups (, -55-9) due to morpholine’s polar oxygen atom .
  • Steric Effects : Isobutyl (361995-00-8) and butyl (372974-19-1) substituents introduce steric bulk, possibly hindering target binding compared to the linear ethoxypropyl chain in the target compound .

Antimicrobial Activity

  • Thiazolidinone-Azo Derivatives (): Compounds with azo linkages (e.g., 1,3-dimethyl-6-[2-(3-substituted phenyl)thiazolidin-4-one-3-yl]-pyrimidine-2,4-dione) exhibit moderate antimicrobial activity against E. coli and S. aureus .
  • Target Compound: While lacking azo groups, its thioxo-thiazolidinone core and morpholinyl side chain may enhance activity against Gram-positive pathogens due to improved membrane penetration .

Anticancer Potential

  • Thieno-Pyrimidinone Derivatives (): Chromenone-thiazolo hybrids (e.g., compound 19 in ) show inhibitory effects on tyrosine kinases .
  • Target Compound: The pyrido-pyrimidinone scaffold, combined with a conjugated thioxo-thiazolidinone system, may interact with ATP-binding pockets in kinases, analogous to derivatives .

Research Findings and Implications

Computational Predictions

  • ADMET Properties : The ethoxypropyl chain may increase metabolic stability compared to methoxypropyl analogs () due to reduced oxidative susceptibility .
  • Docking Studies : Morpholinyl groups in the target compound could enhance hydrogen bonding with kinase active sites, as seen in morpholine-containing inhibitors (e.g., 361995-00-8) .

Biological Activity

The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

Molecular Formula: C24H31N5O4S2
Molecular Weight: 517.7 g/mol
IUPAC Name: (5Z)-3-(3-ethoxypropyl)-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
InChI Key: RXIHOQWBNRZFOI-ZPHPHTNESA-N

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:

  • Formation of the Thiazolidinone Ring: Achieved by reacting a suitable amine with a carbonyl compound and a thiol.
  • Construction of the Pyridopyrimidinone Core: Involves cyclization of a pyridine derivative with an amine and a carbonyl compound.
  • Functional Group Modifications: Introduction of ethoxypropyl and morpholine groups through nucleophilic substitution reactions.

Antitumor Activity

Research indicates that compounds containing thiazolidinone and pyridopyrimidinone structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against HeLa and MCF-7 cell lines, suggesting potential as anticancer agents . The unique structural features of this compound may enhance its interaction with biological targets involved in tumor growth.

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes critical for cancer cell proliferation.
  • Receptor Modulation: Interaction with cellular receptors could alter signaling pathways associated with cell survival and apoptosis.

Further studies are needed to identify specific molecular targets and elucidate the pathways affected by this compound.

Comparative Analysis

Compound TypeStructural FeaturesBiological Activity
ThiazolidinonesThiazolidinone ringAnticancer, antimicrobial
PyridopyrimidinonesPyridopyrimidinone coreCytotoxic effects against cancer cells
This CompoundCombination of thiazolidinone and pyridopyrimidinonePotentially high cytotoxicity due to unique functional groups

Case Studies

  • Cytotoxicity Assessment: A study evaluated the cytotoxic activity of various thiazolidinone derivatives against HeLa cells using MTT assays. Compounds similar to this one demonstrated significant cytotoxicity, indicating that structural modifications can lead to enhanced biological effects .
  • Antimicrobial Properties: Other derivatives have shown broad-spectrum antimicrobial activity, highlighting the potential for this compound in treating infections alongside its anticancer properties .

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